molecular formula C9H14N4 B1479402 6-(azetidin-1-yl)-N,2-dimethylpyrimidin-4-amine CAS No. 1865092-71-2

6-(azetidin-1-yl)-N,2-dimethylpyrimidin-4-amine

Cat. No. B1479402
CAS RN: 1865092-71-2
M. Wt: 178.23 g/mol
InChI Key: VUHUVQBHFBFNMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .


Synthesis Analysis

Azetidines can be synthesized through various methods. For instance, a sequence of novel azetidine derivatives was synthesized by multistep synthesis . The starting compound was obtained from azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised azetidines .


Molecular Structure Analysis

The electronic structures of azetidine radical cation and the neutral azetidin-1-yl radical have been investigated. The radical cation was assigned a structure with a planar ring according to theoretical and experimental results .


Chemical Reactions Analysis

Azetidines can undergo various chemical reactions. For example, azetidine sodium sulfinates were coupled to the position 2 of indoles in a microwave-assisted synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines can vary. For instance, 6-(azetidin-1-yl)-9H-purine has a molecular weight of 175.19 and is a powder at room temperature .

Safety and Hazards

The safety and hazards of azetidines can vary. For instance, 6-(azetidin-1-yl)-9H-purine has hazard statements H315, H319, H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Azetidines are being explored for their potential in various fields. For instance, new azetidine and oxetane amino acid derivatives are being synthesized for potential applications .

properties

IUPAC Name

6-(azetidin-1-yl)-N,2-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-7-11-8(10-2)6-9(12-7)13-4-3-5-13/h6H,3-5H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHUVQBHFBFNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(azetidin-1-yl)-N,2-dimethylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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